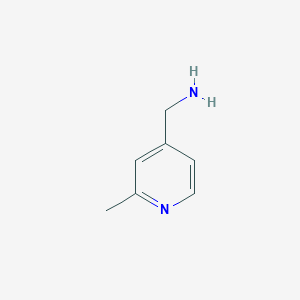

(2-Methylpyridin-4-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- These synthetic fibers, when released into the environment, can persist indefinitely due to their inherent non-biodegradability. Ciclolysal changes this by embedding countless biodegradable spots throughout the matrix of the plastic. These spots act as nutrient sources for naturally occurring microbes, allowing them to break down the fibers at rates comparable to natural materials like wool .

Ciclolysal: is a nature-based solution designed to address plastic microfiber pollution in textiles.

Mechanism of Action

Target of Action

(2-Methylpyridin-4-yl)methanamine is used in the synthesis of PDK1 used in multiple myeloma treatment and selective GSK-3 inhibitors for combatting Alzheimer’s . .

Action Environment

It is known that the compound should be stored in a refrigerator, in an inert atmosphere This suggests that temperature and atmospheric conditions may play a role in its stability

Biochemical Analysis

Biochemical Properties

The role of (2-Methylpyridin-4-yl)methanamine in biochemical reactions is not well-documented in the literature. It is known that it can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .

Cellular Effects

It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of this product can change over time, potentially due to factors such as the product’s stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

It is known that it can interact with various enzymes or cofactors, and can potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that it can interact with various transporters or binding proteins, and can potentially affect its localization or accumulation .

Subcellular Localization

It is known that it can potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

- Ciclolysal is incorporated into synthetic fibers during the melt extrusion process. It is thoroughly mixed with the base polymer, forming biodegradable spots within the nylon matrix. These spots facilitate microbial decomposition and digestion of the Ciclolysal fibers, producing essential natural elements .

Chemical Reactions Analysis

- Ciclolysal does not undergo specific chemical reactions itself; rather, it enhances the biodegradability of synthetic fibers.

- Common reagents and conditions are not directly applicable to Ciclolysal, as its primary role is to facilitate microbial breakdown in the environment.

Scientific Research Applications

Environmental Impact: Ciclolysal contributes to reducing plastic microfiber pollution in textiles, benefiting the planet.

Textile Industry: Textiles made with Ciclolysal fibers look and feel like regular synthetics, maintaining performance characteristics such as tenacity, pilling resistance, and wicking.

Comparison with Similar Compounds

- Ciclolysal stands out due to its unique approach to enhancing biodegradability in synthetic textiles. Unlike other additives, it doesn’t alter the textile’s properties significantly.

- Similar compounds include other biodegradable additives used in textiles, but Ciclolysal’s effectiveness and safety set it apart.

Properties

IUPAC Name |

(2-methylpyridin-4-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-4-7(5-8)2-3-9-6/h2-4H,5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSGWPLRRPINQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10607145 |

Source

|

| Record name | 1-(2-Methylpyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94413-70-4 |

Source

|

| Record name | 1-(2-Methylpyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methylpyridin-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

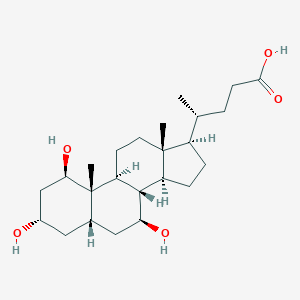

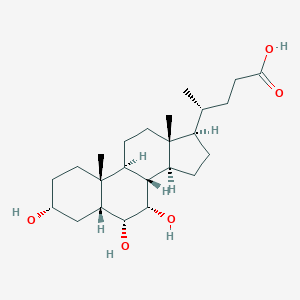

![(4S)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-hydroxypentanoic acid](/img/structure/B33423.png)

![(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate](/img/structure/B33427.png)